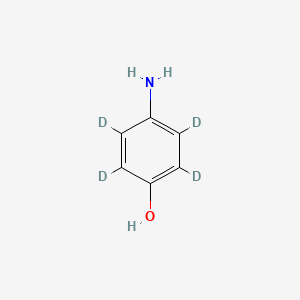
4-Aminophenol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminophenol-d4 is a deuterated form of 4-aminophenol, where four hydrogen atoms are replaced by deuterium. This compound is an important isotopologue used in various scientific research applications. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring in the para position. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
4-Aminophenol-d4 can be synthesized through several methods. One common approach involves the reduction of 4-nitrophenol-d4 using a reducing agent such as iron powder or catalytic hydrogenation. The reaction typically occurs in an aqueous medium under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic reduction of 4-nitrophenol-d4 using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out in a solvent like ethanol or water, and the product is purified through recrystallization or distillation.
化学反応の分析
Types of Reactions
4-Aminophenol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
4-Aminophenol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in mass spectrometry.
Biology: Employed in the study of enzyme kinetics and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals and as a tracer in drug metabolism studies.
Industry: Applied in the production of dyes, pigments, and photographic developers.
作用機序
The mechanism of action of 4-aminophenol-d4 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form reactive intermediates that interact with cellular components. For example, in the liver, it can be converted to N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite that can cause oxidative stress and cellular damage. The deuterium labeling allows for precise tracking of these metabolic processes using techniques like NMR and mass spectrometry.
類似化合物との比較
4-Aminophenol-d4 can be compared with other similar compounds such as:
2-Aminophenol: Differing in the position of the amino group, leading to different reactivity and applications.
3-Aminophenol: Another isomer with distinct chemical properties and uses.
4-Nitrophenol-d4: A precursor in the synthesis of this compound, with different chemical behavior due to the presence of a nitro group.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in analytical techniques and research applications, making it a valuable tool in various scientific fields.
特性
分子式 |
C6H7NO |
|---|---|
分子量 |
113.15 g/mol |
IUPAC名 |
4-amino-2,3,5,6-tetradeuteriophenol |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1D,2D,3D,4D |
InChIキー |
PLIKAWJENQZMHA-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])O)[2H] |
正規SMILES |
C1=CC(=CC=C1N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



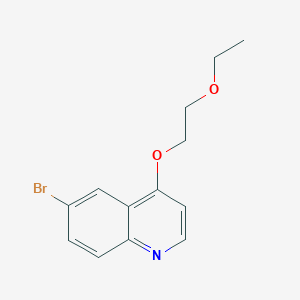
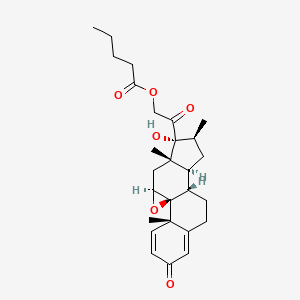

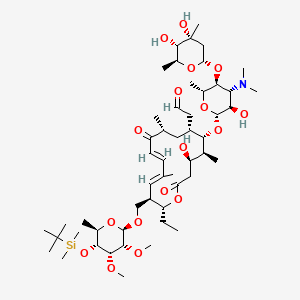

![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)

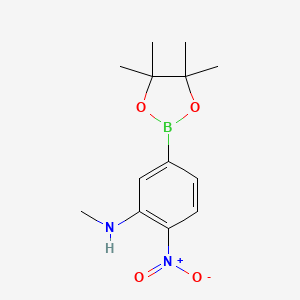
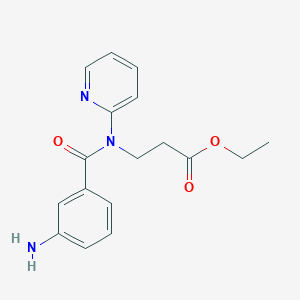
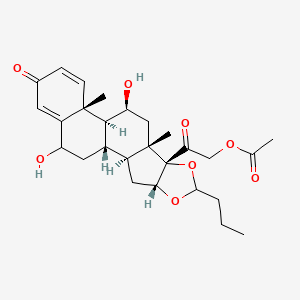
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
